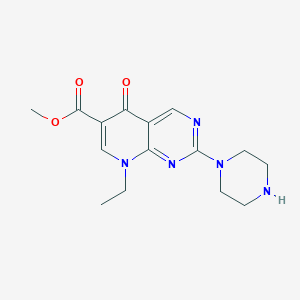![molecular formula C8H11N5O5 B13407810 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione is a complex organic compound consisting of 11 hydrogen atoms, 8 carbon atoms, 5 nitrogen atoms, and 5 oxygen atoms . This compound is notable for its unique spiro structure, which includes a tetrazaspiro ring system. The presence of multiple functional groups, including an amino group and a hydroxyethoxymethyl group, makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione typically involves multi-step organic synthesis. The initial step often includes the formation of the tetrazaspiro ring system through a cyclization reaction. Subsequent steps involve the introduction of the amino group and the hydroxyethoxymethyl group under controlled conditions. Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the hydroxyethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione involves its interaction with specific molecular targets and pathways. The amino group and hydroxyethoxymethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tetrazaspiro ring system may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione: Lacks the hydroxyethoxymethyl group.
1-(2-Hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione: Lacks the amino group.
Uniqueness
7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione is unique due to the presence of both the amino group and the hydroxyethoxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups and the spiro ring system makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11N5O5 |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
7-amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione |
InChI |
InChI=1S/C8H11N5O5/c9-6-10-4(15)8(12-6)5(16)11-7(17)13(8)3-18-2-1-14/h14H,1-3H2,(H,11,16,17)(H3,9,10,12,15) |
Clave InChI |
YQQFONZJQIMDGN-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C(=O)NC(=O)C12C(=O)NC(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


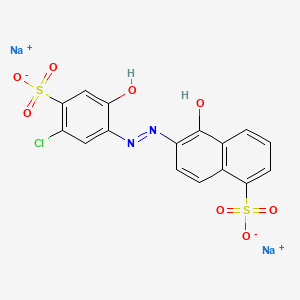
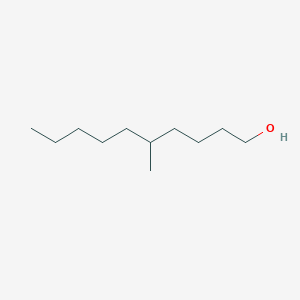
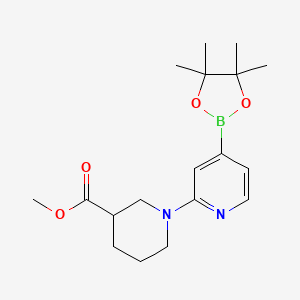

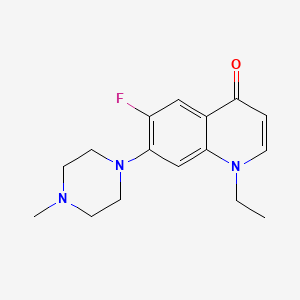
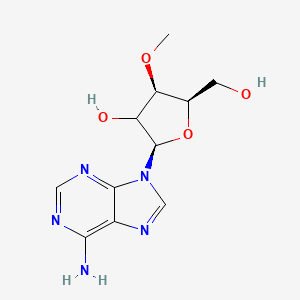
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
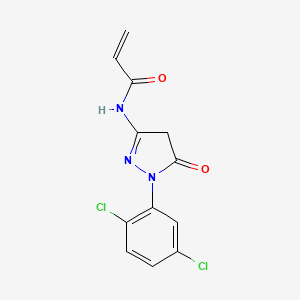
![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

